molecular formula C7H8BrNO B103567 3-Bromo-5-ethoxypyridine CAS No. 17117-17-8

3-Bromo-5-ethoxypyridine

Cat. No. B103567
Key on ui cas rn: 17117-17-8
M. Wt: 202.05 g/mol
InChI Key: FYUMRYNAZSTXJV-UHFFFAOYSA-N
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Patent
US05616716

Procedure details

1,5-Dibromopyridine (98%) was purchased from Lancaster Chemical Company. Sodium ethoxide (96%) and N,N-dimethylformamide (DMF) (99.9+ %. HPLC grade) were purchased from Aldrich Chemical Company. Under a nitrogen atmosphere, a mixture of3,5-dibromopyridine (5.00 g, 21.1 mmol). sodium ethoxide (2.87 g, 42.2 mmol), and DMF (10 mL) was stirred and heated at 65° C. for 15 h. The mixture was poured into water (70 mL), and anhydrous diethyl ether (155 mL) was added. Because of insoluble solids, it was necessary to filter both phases. The aqueous layer was separated and extracted with ether (2 ×25,3 ×50 mL). The combined ether extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation, producing a dark-brown syrup. The brown residue was purified by vacuum distillation, affording 0.76 g (17.9%) of an oil, bp 105° C. at 5 mm Hg. 1HNMR(CDCl3): δ 9.12 (br s, 1H), 8.83 (br s, 1H), 8.42 (dd, 1H), 4.41(q,2H), 1.42(t, 3H). 13C NMR (CDCl3): δ 142.72, 136.50. 1.23.78. 64.31.14.:57.
Name
1,5-Dibromopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
155 mL
Type
solvent
Reaction Step Six
Name
Yield
17.9%

Identifiers

REACTION_CXSMILES
Br[N:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][CH2:3]1.[O-:9][CH2:10][CH3:11].[Na+].CN(C)C=O.O>C(OCC)C>[Br:8][C:6]1[CH:7]=[N:2][CH:3]=[C:4]([O:9][CH2:10][CH3:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
1,5-Dibromopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1CC=CC(=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Smiles
Step Five
Name
Quantity
2.87 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
155 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
to filter both phases
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 ×25,3 ×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
producing a dark-brown syrup
DISTILLATION
Type
DISTILLATION
Details
The brown residue was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05616716

Procedure details

1,5-Dibromopyridine (98%) was purchased from Lancaster Chemical Company. Sodium ethoxide (96%) and N,N-dimethylformamide (DMF) (99.9+ %. HPLC grade) were purchased from Aldrich Chemical Company. Under a nitrogen atmosphere, a mixture of3,5-dibromopyridine (5.00 g, 21.1 mmol). sodium ethoxide (2.87 g, 42.2 mmol), and DMF (10 mL) was stirred and heated at 65° C. for 15 h. The mixture was poured into water (70 mL), and anhydrous diethyl ether (155 mL) was added. Because of insoluble solids, it was necessary to filter both phases. The aqueous layer was separated and extracted with ether (2 ×25,3 ×50 mL). The combined ether extracts were dried (MgSO4), filtered, and concentrated by rotary evaporation, producing a dark-brown syrup. The brown residue was purified by vacuum distillation, affording 0.76 g (17.9%) of an oil, bp 105° C. at 5 mm Hg. 1HNMR(CDCl3): δ 9.12 (br s, 1H), 8.83 (br s, 1H), 8.42 (dd, 1H), 4.41(q,2H), 1.42(t, 3H). 13C NMR (CDCl3): δ 142.72, 136.50. 1.23.78. 64.31.14.:57.
Name
1,5-Dibromopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
2.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
155 mL
Type
solvent
Reaction Step Six
Name
Yield
17.9%

Identifiers

REACTION_CXSMILES
Br[N:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][CH2:3]1.[O-:9][CH2:10][CH3:11].[Na+].CN(C)C=O.O>C(OCC)C>[Br:8][C:6]1[CH:7]=[N:2][CH:3]=[C:4]([O:9][CH2:10][CH3:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
1,5-Dibromopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1CC=CC(=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
of3,5-dibromopyridine
Quantity
5 g
Type
reactant
Smiles
Step Five
Name
Quantity
2.87 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
155 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
to filter both phases
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2 ×25,3 ×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
producing a dark-brown syrup
DISTILLATION
Type
DISTILLATION
Details
The brown residue was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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